molecular formula C11H6N2O2 B1402819 Pyrrolo[1,2-a]quinazoline-1,5-dione CAS No. 1365963-58-1

Pyrrolo[1,2-a]quinazoline-1,5-dione

Cat. No. B1402819
M. Wt: 198.18 g/mol
InChI Key: TXTZWJRQSHRKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-a]quinazoline-1,5-dione is a type of N-heterocyclic compound . These compounds, such as quinazolinone derivatives, have significant biological activities .


Synthesis Analysis

A green procedure has been developed for the preparation of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione . This involves a double cyclocondensation cascade using anthranilamide and ethyl levulinate . Various heterogeneous Brønsted acid catalysts were screened, and Amberlyst® 15 was found to be a convenient choice . By applying mechanochemical activation, the necessary time was shortened to three hours compared to the 24 hours needed under conventional conditions to obtain a high yield of the target product .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Pyrrolo[1,2-a]quinazoline-1,5-dione is a double cyclocondensation cascade . This reaction uses anthranilamide and ethyl levulinate . Various catalysts were used in these cyclocondensations, such as strong bases, strong mineral or weak organic Brønsted acids, sulfonic acids, Lewis acids, and ammonium salts .

Scientific Research Applications

Application 1: Synthesis of Derivatives

  • Summary of Application: Pyrrolo[1,2-a]quinazoline-1,5-dione derivatives are synthesized through a double cyclocondensation cascade using anthranilamide and ethyl levulinate . These derivatives have significant biological activities, making them of great interest in the field of organic chemistry .
  • Methods of Application: The synthesis involves the use of various heterogeneous Brønsted acid catalysts, with Amberlyst® 15 being a convenient choice . Mechanochemical activation is applied in the preparation of this N-heterotricyclic compound, shortening the necessary time to three hours compared to the 24 hours needed under conventional conditions .
  • Results or Outcomes: The method results in a high yield of the target product .

Application 2: Anti-bacterial and Anti-oxidant Activities

  • Summary of Application: 1,5-disubstituted pyrrolo[1,2-a]quinazoline derivatives have been synthesized and evaluated for their anti-bacterial and anti-oxidant activities .
  • Methods of Application: The derivatives were prepared from 2-chloro-4-substituted quinazolines, propargyl alcohol, and secondary amines through novel multi-component reactions . These one-pot reactions were carried out in the presence of a palladium-copper catalyst .
  • Results or Outcomes: A number of synthesized compounds were screened for their in vitro anti-bacterial activity against Gram-positive and Gram-negative bacteria using a well-diffusion method . Also, the anti-oxidant activity of the products was evaluated using the DPPH (2,2-diphenyl-2-picrylhydrazyl) assays .

Application 3: Preparation of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione

  • Summary of Application: A green procedure has been developed for the preparation of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione .
  • Methods of Application: The preparation involves a double cyclocondensation cascade using anthranilamide and ethyl levulinate . Various heterogeneous Brønsted acid catalysts were screened, with Amberlyst® 15 being a convenient choice . Mechanochemical activation was applied, shortening the necessary time to three hours compared to the 24 hours needed under conventional conditions .
  • Results or Outcomes: The method results in a high yield of the target product .

Application 4: Luminescence Applications

  • Summary of Application: The electronic and redox characterization of new racemic pyrazolo[1,5-c]pyrrolo[1,2-a]quinazolines and pyrazolo[1,5-c]pyrido[1,2-a]quinazolines synthesized, constitutes a new alternative in luminescence applications .
  • Methods of Application: The study involved the synthesis of new racemic pyrazolo[1,5-c]pyrrolo[1,2-a]quinazolines and pyrazolo[1,5-c]pyrido[1,2-a]quinazolines .
  • Results or Outcomes: The compounds showed interesting ɛ (π–π*) in the absorption spectra with remarkable values between 151,408 and 271,274 M−1 cm−1 .

Application 5: PARP Inhibitors

  • Summary of Application: Compounds of Pyrrolo[1,2-a]quinazoline-1,5-dione are claimed as PARP (poly ADP ribose polymerase) inhibitors, and have a potential as anti-cancer therapeutics .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve the synthesis of the compound and subsequent testing in relevant biological assays .
  • Results or Outcomes: The compounds have shown potential as anti-cancer therapeutics, although specific results or outcomes are not provided in the source .

Application 6: Luminescence Applications

  • Summary of Application: The electronic and redox characterization of the new racemic pyrazolo[1,5-c]pyrrolo[1,2-a]quinazolines and pyrazolo[1,5-c]pyrido[1,2-a]quinazolines synthesized, constitutes a new alternative in luminescence applications .
  • Methods of Application: The study involved the synthesis of new racemic pyrazolo[1,5-c]pyrrolo[1,2-a]quinazolines and pyrazolo[1,5-c]pyrido[1,2-a]quinazolines .
  • Results or Outcomes: The compounds showed interesting ɛ (π–π*) in the absorption spectra with remarkable values between 151,408 and 271,274 M−1 cm−1 .

properties

IUPAC Name

pyrrolo[1,2-a]quinazoline-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c14-10-6-5-9-12-11(15)7-3-1-2-4-8(7)13(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTZWJRQSHRKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2C(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-a]quinazoline-1,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 2
Pyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 3
Pyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 4
Pyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 5
Pyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 6
Pyrrolo[1,2-a]quinazoline-1,5-dione

Citations

For This Compound
6
Citations
VJ Kolcsár, G Szőllősi - Molecules, 2022 - mdpi.com
N-heterocyclic compounds, such as quinazolinone derivatives, have significant biological activities. Nowadays, as the demand for environmentally benign, sustainable processes …
Number of citations: 8 www.mdpi.com
L Lu, K Yang, MM Zhang… - Journal of Heterocyclic …, 2014 - Wiley Online Library
A mild, green, and facile method for the synthesis of 2,3,3a,4‐tetrahydropyrrolo[1,2‐a]quinazoline‐1,5‐dione derivatives is described in high yields by using ionic liquids as green media…
Number of citations: 15 onlinelibrary.wiley.com
S Repert, S Matthes, W Rozhon - Molecules, 2022 - mdpi.com
Arbutin, the glucoside of hydroquinone, exists in two isomers, α-arbutin and β-arbutin. The synthetic α isomer is mainly used as a skin brightening agent, while β-arbutin occurs naturally, …
Number of citations: 4 www.mdpi.com
R Svoboda, D Košťálová, M Krbal, A Komersová - Molecules, 2022 - mdpi.com
Non-isothermal differential scanning calorimetry (DSC) was used to study the influences of particle size (d aver ) and heating rate (q + ) on the structural relaxation, crystal growth and …
Number of citations: 7 www.mdpi.com
PA Sakharov, NV Rostovskii, AF Khlebnikov… - Molecules, 2022 - mdpi.com
A method for the [2+3] pyrroline annulation to the six-membered non-aromatic enols using 3-aryl-2H-azirines as annulation agents is developed in the current study. The reaction …
Number of citations: 2 www.mdpi.com
O Martiskainen - 2009 - utupub.fi
TAUTOMERISM AND FRAGMENTATION OF BIOLOGICALLY ACTIVE HETERO ATOM (O, N)-CONTAINING ACYCLIC AND CYCLIC COMPOUNDS UNDER ELECTRON I Page 1 …
Number of citations: 3 www.utupub.fi

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.